2-(Cyclohexylsulfanyl)benzene-1,4-diol
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Description
“2-(Cyclohexylsulfanyl)benzene-1,4-diol” is a chemical compound with the molecular formula C12H16O2S . It has an average mass of 224.319 Da and a monoisotopic mass of 224.087097 Da .
Molecular Structure Analysis
The molecular structure of “2-(Cyclohexylsulfanyl)benzene-1,4-diol” consists of 12 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Inhibitory Effects in Pharmacology
2-(Cyclohexylsulfanyl)benzene-1,4-diol has been studied for its inhibitory effects in various pharmacological contexts. Research has shown that phenolic compounds, potentially including 2-(Cyclohexylsulfanyl)benzene-1,4-diol, exhibit inhibitory effects on nitric oxide production. These findings have implications in the study of inflammatory diseases and the development of anti-inflammatory drugs.
Role in Synthetic Chemistry
The compound has significant applications in synthetic chemistry, particularly in the synthesis of other complex molecules. For instance, its derivatives have been used in the synthesis of novel compounds with potential pharmacological properties. The synthesis methods often involve advanced techniques like column chromatography, indicating the compound's utility in complex chemical processes.
Antiproliferative Properties
Studies have focused on the antiproliferative properties of 2-(Cyclohexylsulfanyl)benzene-1,4-diol and its derivatives. These properties are crucial in the development of potential cancer treatments. By inhibiting the proliferation of endothelial and cancer cells, these compounds offer a promising avenue for new cancer therapies.
properties
IUPAC Name |
2-cyclohexylsulfanylbenzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,13-14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPEFJHBDYCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylsulfanyl)benzene-1,4-diol |
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